Potent and Selective FXR Agonism: Nanomolar Potency in Transactivation Assays
In a study by Festa et al. (2017), 7alpha-Hydroxy-5beta-cholan-24-oic acid (referred to as compound 2) was identified as a potent and selective FXR agonist. It exhibited nanomolar potency in a transactivation assay and high efficacy in recruiting the SRC-1 co-activator peptide in an Alfa Screen assay [1]. This is in contrast to the natural FXR ligand, chenodeoxycholic acid (CDCA), which has reported EC50 values typically in the micromolar range (e.g., 11.7 μM to 50 μM) across various assays [2][3][4].
| Evidence Dimension | FXR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Nanomolar range |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA) with reported EC50 values of 11.7 μM to 50 μM |
| Quantified Difference | Target compound is at least 10- to 50-fold more potent based on cross-study comparisons. |
| Conditions | Transactivation assay and Alfa Screen assay for SRC-1 recruitment. |
Why This Matters
This >10-fold increase in potency for FXR activation is a key differentiator for researchers studying FXR-mediated pathways, as lower concentrations may reduce off-target effects associated with high concentrations of natural bile acids.
- [1] Festa, C., et al. (2017). Targeting Bile Acid Receptors: Discovery of a Potent and Selective Farnesoid X Receptor Agonist as a New Lead in the Pharmacological Approach to Liver Diseases. Frontiers in Pharmacology, 8, 162. View Source
- [2] Bramlett, K. S., Yao, S., & Burris, T. P. (n.d.). Correlation of Farnesoid X Receptor Coactivator Recruitment and Cholesterol 7α-Hydroxylase Gene Repression by Bile Acids. Molecular Pharmacology. View Source
- [3] Bertin Bioreagent. (2024). Chenodeoxycholic Acid Datasheet. (EC50 = 13 µM). View Source
- [4] Pellicciari, R., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572. (EC50 for CDCA cited as 10-50 μM). View Source
